molecular formula C17H24N2O3S B2942737 4-[(3-Methoxyphenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine CAS No. 2415490-70-7

4-[(3-Methoxyphenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine

Cat. No.: B2942737
CAS No.: 2415490-70-7
M. Wt: 336.45
InChI Key: QYKQOOHYFPBBMO-UHFFFAOYSA-N
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Description

4-[(3-Methoxyphenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine is a complex organic compound that features both morpholine and thiomorpholine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Methoxyphenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine typically involves multi-step organic reactions. One common approach is to start with the preparation of the morpholine and thiomorpholine intermediates, followed by their coupling under specific conditions. For instance, the reaction might involve the use of a base such as sodium hydride (NaH) to deprotonate the morpholine, followed by nucleophilic substitution with a suitable electrophile .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Methoxyphenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: The thiomorpholine moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiomorpholine moiety can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

4-[(3-Methoxyphenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(3-Methoxyphenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets. The morpholine and thiomorpholine moieties can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other morpholine and thiomorpholine derivatives, such as:

  • 4-[(4-Methoxyphenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine
  • 4-[(3-Methoxyphenyl)methyl]-2-(morpholine-4-carbonyl)morpholine

Uniqueness

What sets 4-[(3-Methoxyphenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine apart is its combination of both morpholine and thiomorpholine moieties, which can confer unique chemical and biological properties. This dual functionality can make it more versatile in various applications compared to compounds with only one of these moieties .

Properties

IUPAC Name

[4-[(3-methoxyphenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-21-15-4-2-3-14(11-15)12-18-5-8-22-16(13-18)17(20)19-6-9-23-10-7-19/h2-4,11,16H,5-10,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKQOOHYFPBBMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCOC(C2)C(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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